molecular formula C16H16N4O B6096217 3-[1-(4-Methylphenyl)propyl]pteridin-4-one

3-[1-(4-Methylphenyl)propyl]pteridin-4-one

Cat. No.: B6096217
M. Wt: 280.32 g/mol
InChI Key: HRHJRXUDYOVPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-Methylphenyl)propyl]pteridin-4-one is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This specific compound is characterized by the presence of a 4-methylphenyl group attached to a propyl chain, which is further connected to the pteridin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Methylphenyl)propyl]pteridin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-methylphenylpropylamine, which is then reacted with a suitable pteridine precursor under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide or acetonitrile, and catalysts such as palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Methylphenyl)propyl]pteridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pteridines, each with distinct chemical and physical properties that can be further explored for various applications.

Scientific Research Applications

3-[1-(4-Methylphenyl)propyl]pteridin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-[1-(4-Methylphenyl)propyl]pteridin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to a cascade of biochemical events that result in the desired therapeutic effects. The molecular targets often include enzymes involved in oxidative stress pathways, making the compound a potential candidate for treating diseases related to oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(4-Methylphenyl)propyl]pyridine-4-one
  • 3-[1-(4-Methylphenyl)propyl]quinoline-4-one
  • 3-[1-(4-Methylphenyl)propyl]isoquinoline-4-one

Uniqueness

Compared to these similar compounds, 3-[1-(4-Methylphenyl)propyl]pteridin-4-one stands out due to its unique pteridine core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the development of materials with unique electronic characteristics.

Properties

IUPAC Name

3-[1-(4-methylphenyl)propyl]pteridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-3-13(12-6-4-11(2)5-7-12)20-10-19-15-14(16(20)21)17-8-9-18-15/h4-10,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHJRXUDYOVPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)N2C=NC3=NC=CN=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.